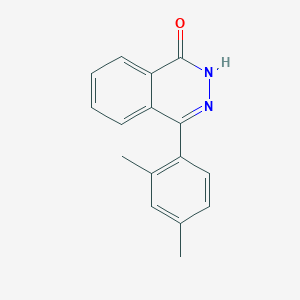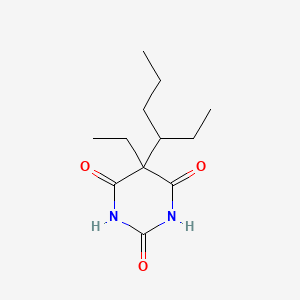
Tetrabarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabarbital is a member of barbiturates.
Aplicaciones Científicas De Investigación
1. Effects on Brain Cells in Drug Dependency
Tetrabarbital, specifically tetrandrine, shows effectiveness in reducing withdrawal symptoms in phenobarbital-dependent rats. It restores histopathological changes in a dose-dependent manner and may inhibit apoptosis in addicted rats through the regulation of Bcl-2 and Bax protein levels (Han et al., 2015).
2. Interaction with Serotonergic System
Tetrandrine, a component of Tetrabarbital, was found to potentiate the hypnotic effect of pentobarbital, a related barbiturate, by interacting with the serotonergic system in mice. This finding suggests that tetrandrine could enhance the effects of barbiturates through serotonin pathways (Zhao et al., 2004).
3. Mechanism of Action in Epilepsy Treatment
Understanding the action mechanism of barbiturates like phenobarbital, closely related to Tetrabarbital, is crucial for epilepsy treatment. These drugs prolong and potentiate the action of GABA on GABAA receptors and at higher concentrations, directly activate the receptors. This insight is critical for the development of new therapeutic agents (Löscher & Rogawski, 2012).
4. Role in Treating Acute Intoxication
Phenobarbital, a barbiturate like Tetrabarbital, has been used effectively to treat patients with central nervous system lesions caused by acute intoxication. It plays a significant role in controlling symptoms and improving treatment outcomes (Yan, 2005).
5. Hepatic Drug Metabolism Induction
Phenobarbital's induction of hepatic drug metabolism is a critical area of study. It targets phosphorylation of the constitutive androstane receptor in the liver, providing insights into drug metabolism and disposition (Negishi, 2017).
6. Impact on Hepatocytes and Liver Slices
Studies on hepatocytes and liver slices as in vitro test systems for predicting in vivo gene expression changes in response to compounds like phenobarbital offer valuable insights for drug development and toxicity testing (Jessen et al., 2003).
Propiedades
Número CAS |
76-23-3 |
|---|---|
Nombre del producto |
Tetrabarbital |
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clave InChI |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
SMILES canónico |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Otros números CAS |
76-23-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



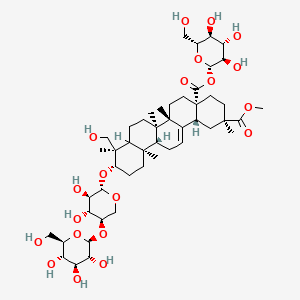
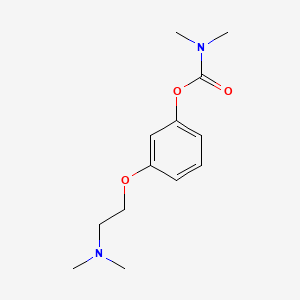
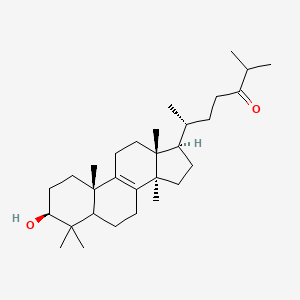
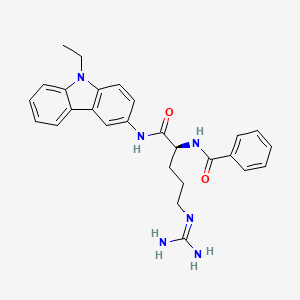
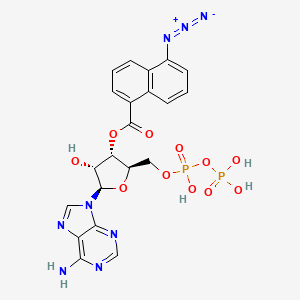
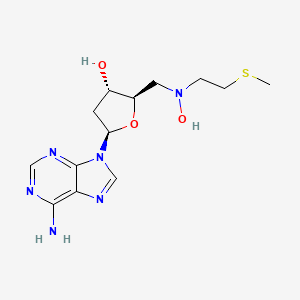
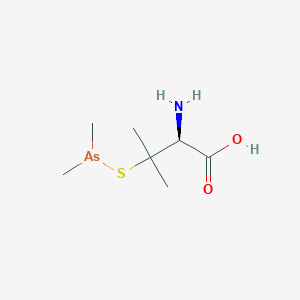
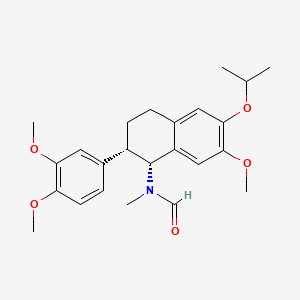
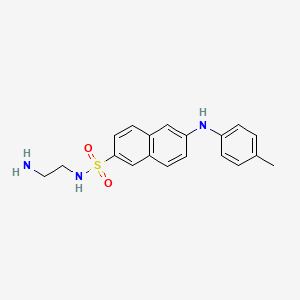
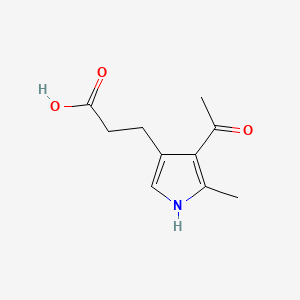
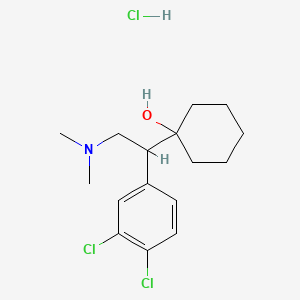
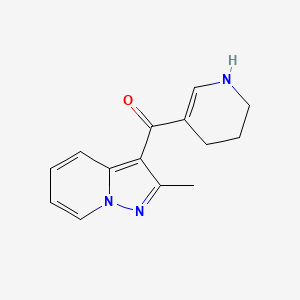
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
